molecular formula C23H22Cl2N2O5 B4299480 3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

Cat. No.: B4299480
M. Wt: 477.3 g/mol
InChI Key: ZOZMIIGYXSSJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorohydroxyphenyl group, an isobutyl group, and a pyrrole ring, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,5-dichloronitrobenzene with suitable amines, followed by catalytic hydrogenation and Bamberger rearrangement . This method is efficient and avoids the production of large amounts of waste acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichlorohydroxyphenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s anticancer properties may involve the inhibition of cell proliferation and induction of apoptosis through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(3,5-dichloro-2-hydroxyphenyl)-3-(2-methylpropyl)-4,6-dioxo-5-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O5/c1-11(2)10-23(22(31)32)17-16(18(26-23)14-8-12(24)9-15(25)19(14)28)20(29)27(21(17)30)13-6-4-3-5-7-13/h3-9,11,16-18,26,28H,10H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZMIIGYXSSJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(C2C(C(N1)C3=C(C(=CC(=C3)Cl)Cl)O)C(=O)N(C2=O)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 2
3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 3
3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 4
3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 5
3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 6
3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

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